REACTION_CXSMILES
|
C([CH:5]1[CH2:10][C:9]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([O:21][CH3:22])[CH:14]=2)([C:11]#[N:12])[CH2:8][CH2:7][C:6]1=[O:23])(OC)=O.C(C1CC(C2C=CC(Cl)=CC=2)(C#N)CCC1=O)(OC)=O.S(=O)(=O)(O)O>C(O)(=O)C>[C:11]([C:9]1([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([O:21][CH3:22])[CH:14]=2)[CH2:10][CH2:5][C:6](=[O:23])[CH2:7][CH2:8]1)#[N:12]
|
Name
|
2-carbomethoxy-4-(3,4-dimethoxyphenyl)-4-cyanocyclohexanone
|
Quantity
|
0.0915 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1C(CCC(C1)(C#N)C1=CC(=C(C=C1)OC)OC)=O
|
Name
|
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1C(CCC(C1)(C#N)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
, respectively, heating on the steam bath for 48 hours instead of 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
recrystallizing from a mixture of ethyl acetate and hexane instead of diethyl ether
|
Type
|
CUSTOM
|
Details
|
there is obtained 16.83 gm
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCC(CC1)=O)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |